

Germanium(IV) isopropoxide CAS number and structure

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Compound of Interest

Compound Name: **Germanium(IV) isopropoxide**

Cat. No.: **B3007847**

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An In-Depth Technical Guide to **Germanium(IV) Isopropoxide** for Advanced Research Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with **Germanium(IV) isopropoxide**. It moves beyond basic data to provide in-depth insights into its synthesis, reactivity, and application, with a focus on the causality behind experimental choices to ensure reproducible and reliable outcomes.

Core Compound Identification and Physicochemical Properties

Germanium(IV) isopropoxide, also known as germanium tetraisopropoxide, is a pivotal organometallic precursor in materials science and synthetic chemistry.^{[1][2]} Its utility stems from the high reactivity of the germanium-oxygen bond, which allows for controlled hydrolysis and ligand exchange reactions.

The central germanium atom is in the +4 oxidation state and is tetrahedrally coordinated to four isopropoxy groups.^[1] This structure is key to its function as a molecular precursor, as the bulky isopropoxide ligands provide solubility in common organic solvents and can be readily displaced in subsequent chemical transformations.^[2]

Molecular Structure Diagram:

Caption: Tetrahedral coordination of **Germanium(IV) isopropoxide**.

A summary of its key properties is provided in the table below for quick reference.

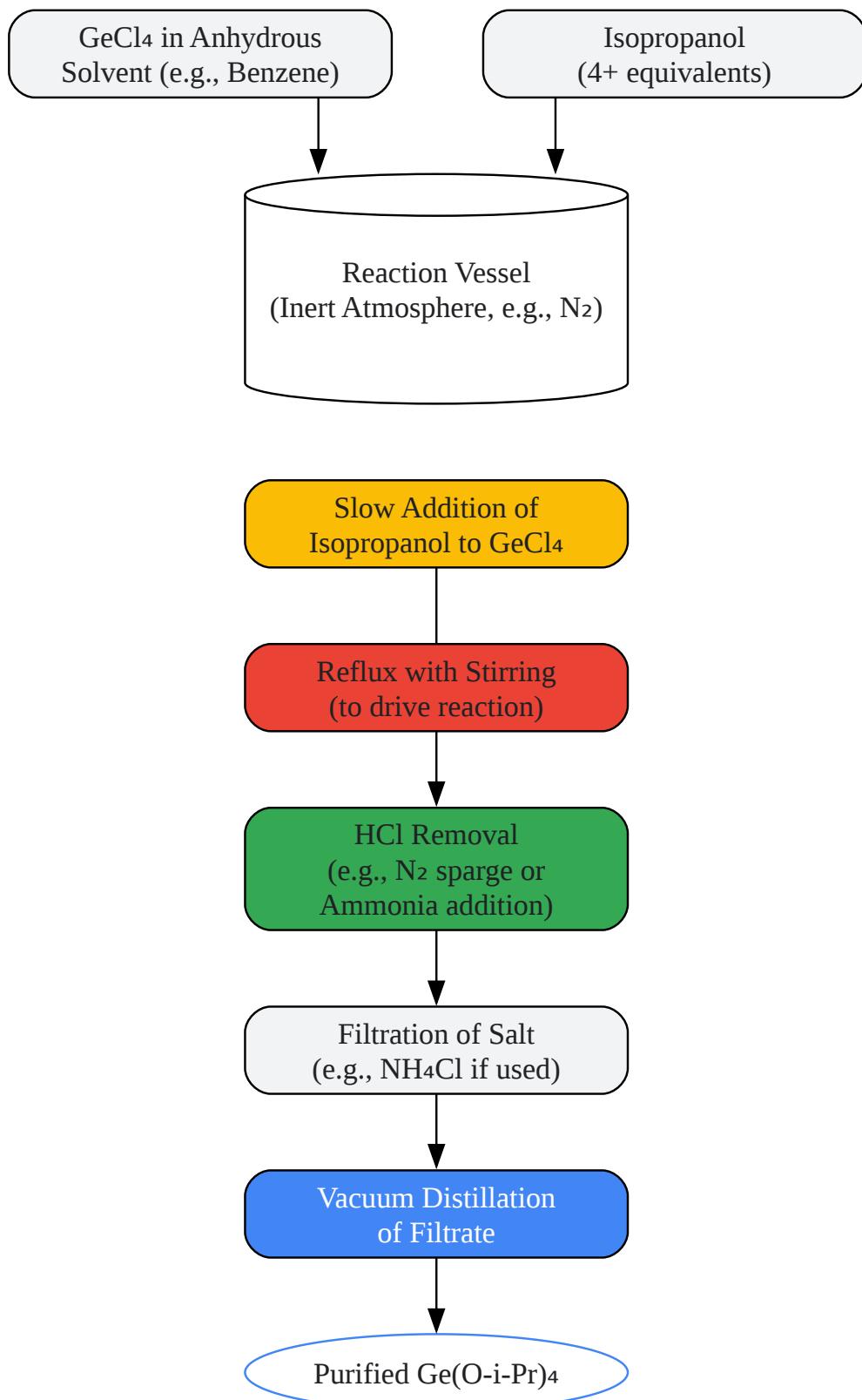
Property	Value	Source(s)
CAS Number	21154-48-3	[3][4][5][6]
Molecular Formula	$C_{12}H_{28}GeO_4$ or $Ge(OCH(CH_3)_2)_4$	[1][3][4][6]
Molecular Weight	308.99 g/mol	[3][6]
Appearance	Colorless to pale yellow liquid	[2][3]
Density	1.033 g/mL at 25 °C	[4]
Boiling Point	167 °C	[3][4]
Flash Point	60 °C (140 °F) - closed cup	[3]
Solubility	Soluble in organic solvents; reacts with water.	[2]
SMILES	<chem>CC(C)O(OC(C)C)OC(C)C</chem>	[1][4][5]
InChI Key	<chem>PKLMYPSYVKAPOX-UHFFFAOYSA-N</chem>	[1][3][4]

Synthesis and Purification

The most prevalent and industrially relevant synthesis of **Germanium(IV) isopropoxide** involves the reaction of germanium tetrachloride ($GeCl_4$) with isopropanol.[\[1\]](#)



This is a nucleophilic substitution reaction where the oxygen atom of isopropanol attacks the electrophilic germanium center, displacing a chloride ion. The reaction is driven to completion by the removal of the hydrogen chloride (HCl) byproduct.

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Caption: General workflow for the synthesis of **Germanium(IV) isopropoxide**.

Causality and Experimental Insight:

- **Anhydrous Conditions:** Both GeCl_4 and the final product are extremely sensitive to moisture. [3] All glassware must be oven-dried, and solvents must be rigorously anhydrous to prevent the premature formation of germanium oxides, which lowers the yield and complicates purification.
- **Inert Atmosphere:** The reaction is conducted under nitrogen or argon to prevent side reactions with atmospheric moisture and to aid in the removal of the corrosive HCl gas byproduct.
- **HCl Removal:** The generated HCl establishes an equilibrium that can hinder the reaction from reaching completion. It is typically removed by bubbling a dry, inert gas through the reaction mixture or by reacting it with a stoichiometric amount of a base, such as ammonia, to form a filterable salt (NH_4Cl).
- **Purification:** Vacuum distillation is the method of choice for purification. The relatively high boiling point and thermal stability of **Germanium(IV) isopropoxide** allow it to be separated from lower-boiling impurities and any non-volatile side products.

Core Reactivity and Mechanistic Pathways

The chemistry of **Germanium(IV) isopropoxide** is dominated by the susceptibility of the Ge-O bond to nucleophilic attack. This reactivity is the foundation of its use as a molecular precursor.

Hydrolysis and Condensation: The Sol-Gel Process

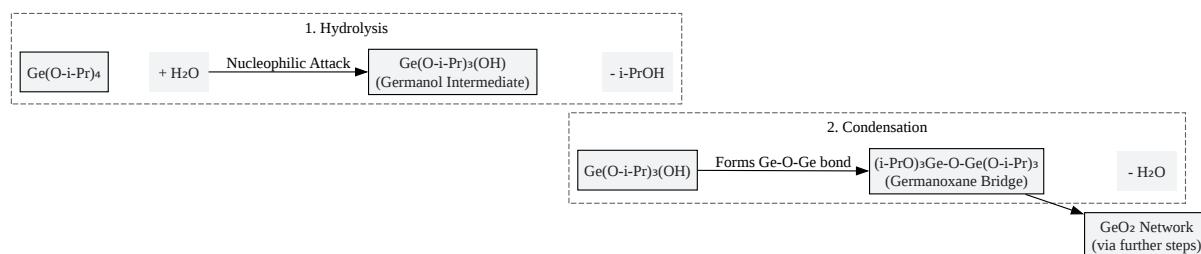
The most significant reaction is its hydrolysis, which serves as the basis for the sol-gel synthesis of germanium dioxide (GeO_2) materials.[1][2] This process allows for the creation of high-purity oxides at relatively low temperatures in various forms, such as thin films, nanoparticles, and porous gels.[1][7]

The mechanism proceeds in two fundamental steps:

- **Hydrolysis:** A water molecule attacks the germanium center, leading to the substitution of an isopropoxide group (-O-i-Pr) with a hydroxyl group (-OH) and the liberation of isopropanol.

- $\text{Ge(OR)}_4 + \text{H}_2\text{O} \rightarrow \text{Ge(OR)}_3(\text{OH}) + \text{ROH}$
- Condensation: The newly formed germanol species (Ge-OH) can then react with another molecule in one of two ways:
 - Water Condensation: Two germanol groups react to form a germanoxane bridge (Ge-O-Ge) and eliminate a water molecule.
 - $2 \text{Ge(OR)}_3(\text{OH}) \rightarrow (\text{RO})_3\text{Ge-O-Ge(OR)}_3 + \text{H}_2\text{O}$
 - Alcohol Condensation: A germanol group reacts with a remaining isopropoxide group to form a germanoxane bridge and eliminate an isopropanol molecule.
 - $\text{Ge(OR)}_3(\text{OH}) + \text{Ge(OR)}_4 \rightarrow (\text{RO})_3\text{Ge-O-Ge(OR)}_3 + \text{ROH}$

This sequence of hydrolysis and condensation reactions builds an extended inorganic polymer network of Ge-O-Ge bonds, which upon drying and heating, yields pure germanium dioxide.[\[7\]](#)



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Caption: Simplified mechanism of the sol-gel process.

Ligand Exchange Reactions

The isopropoxide groups can be substituted by other functional ligands, such as diols or oximes.[1][8] This allows for the synthesis of modified germanium precursors with tailored reactivity, solubility, or functionality. For instance, reacting **Germanium(IV) isopropoxide** with chelating ligands like diols can form more stable, cyclic germanate complexes. These modified precursors can offer better control over hydrolysis rates in sol-gel processes or introduce organic functionality into the final material.[8]

Applications in Research and Development

Precursor for Advanced Materials

The primary application of **Germanium(IV) isopropoxide** is as a high-purity, liquid-phase precursor for germanium-containing materials.[1]

- **GeO₂ Thin Films:** It is used in Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and sol-gel spin-coating to produce thin films of germanium dioxide.[1] These films are critical in electronics and photonics due to GeO₂'s high refractive index and excellent electrical insulating properties.[1]
- **Germanium-Doped Polymers:** It can be used to synthesize polymers incorporating germanium atoms, which are investigated for their unique optical and electronic properties in fields like organic electronics.[1]
- **Catalyst Synthesis:** It serves as a starting material for creating finely dispersed germanium-based catalysts.[1]

Relevance to Drug Development and Biomedical Research

While **Germanium(IV) isopropoxide** is not a therapeutic agent itself, its role as a precursor is relevant to the biomedical field. The broader class of organogermanium compounds has been investigated for various biological activities, including immune modulation and antioxidant effects.[9]

The relevance for drug development professionals lies in its utility for fabricating advanced materials for biomedical applications:

- Synthesis of Bioactive Organogermanium Compounds: It can serve as a starting synthon for more complex organic germanium compounds that may possess therapeutic properties.[10]
- Nanomaterial-Based Drug Delivery: The sol-gel process can be adapted to create porous GeO_2 nanoparticles. These nanoparticles are being explored as potential carriers for targeted drug delivery, leveraging the biocompatibility of germanium in certain forms.

It is crucial to distinguish between inorganic germanium compounds, which can be toxic, and specific organogermanium compounds like Ge-132, which have been studied for their low toxicity and potential health benefits.[9] The use of **Germanium(IV) isopropoxide** enables the precise synthesis of such materials for rigorous investigation.

Safety and Handling Protocols

Germanium(IV) isopropoxide is a hazardous chemical that must be handled with appropriate precautions.[11] It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[12]

Hazard Class	GHS Pictograms	Signal Word	Hazard Statements
Flammable Liquid, Cat. 3		Danger	H226: Flammable liquid and vapour.[12]
Skin Corrosion, Cat. 1B	corrosive	Danger	H314: Causes severe skin burns and eye damage.[12]

Mandatory Handling Procedures:

- Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of vapors.[12] Ensure an eyewash station and safety shower are immediately accessible.[13]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[13]

- Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.[12] Inspect gloves before use.[12]
- Respiratory Protection: If working outside a fume hood or if exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[13]
- Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [13] Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
- Spill & Fire:
 - Spills: Absorb with an inert, dry material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not use water.[12]
 - Fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish. Do not use a water jet, as it will react with the material.[12][13]

Experimental Protocol: Sol-Gel Synthesis of GeO₂ Xerogel

This protocol provides a self-validating workflow for synthesizing a germanium dioxide xerogel, a common application for this precursor.

Objective: To prepare a monolithic GeO₂ xerogel via the controlled hydrolysis and condensation of **Germanium(IV) isopropoxide**.

Materials:

- **Germanium(IV) isopropoxide** (Ge(O-i-Pr)₄)
- Isopropanol (anhydrous)
- Deionized Water
- Hydrochloric Acid (HCl, as catalyst)
- Beakers, magnetic stirrer, stir bars

- Syringes for precise liquid addition
- Molds (e.g., polypropylene vials) with sealable caps

Protocol Steps:

- Solution Preparation (The Sol):
 - Rationale: This step creates a homogeneous solution of the precursor, solvent, water, and catalyst to initiate a controlled reaction.
 - In a fume hood, add 50 mL of anhydrous isopropanol to a clean, dry beaker with a magnetic stir bar.
 - While stirring, slowly add 10 mL of **Germanium(IV) isopropoxide** to the isopropanol.
 - In a separate small beaker, prepare the hydrolysis solution by mixing 5 mL of isopropanol, 3 mL of deionized water, and 0.5 mL of 1M HCl. The acid catalyzes the hydrolysis reaction.
- Hydrolysis Initiation:
 - Rationale: Adding the water/catalyst solution dropwise prevents rapid, uncontrolled precipitation, allowing for the formation of a uniform gel network.
 - Add the hydrolysis solution dropwise to the stirring **Germanium(IV) isopropoxide** solution over 5-10 minutes.
 - Observe the solution. It may become slightly warm and should remain clear.
- Gelation:
 - Rationale: This is the period where the sol-to-gel transition occurs as the germanoxane network extends throughout the solution.
 - After complete addition, stir for an additional 15 minutes.

- Pour the sol into molds, seal them to prevent solvent evaporation, and let them stand undisturbed.
- Gelation time can vary from hours to days depending on the exact conditions. The gel point is reached when the solution no longer flows upon tilting the mold.
- Aging:
 - Rationale: Aging strengthens the gel network through continued condensation reactions and syneresis (expulsion of solvent from the pores).
 - Keep the gel in the sealed molds at room temperature for 24-48 hours after gelation.
- Drying:
 - Rationale: The solvent must be removed slowly to prevent capillary stress from cracking the delicate network, yielding a monolithic xerogel.
 - Unseal the molds slightly (e.g., by piercing the cap with a needle) and place them in a fume hood.
 - Allow the solvent to evaporate slowly over several days to a week. The gel will shrink significantly as it dries.
- Characterization:
 - The resulting transparent, glassy material is a GeO_2 xerogel. It can be further characterized by techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the absence of organic groups and the presence of Ge-O-Ge bonds, and by Scanning Electron Microscopy (SEM) to study its porosity.

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